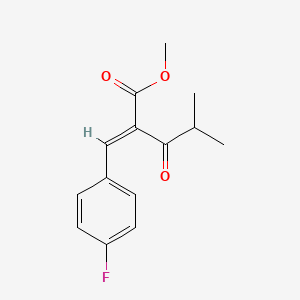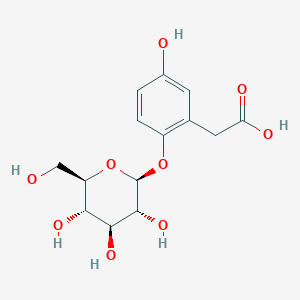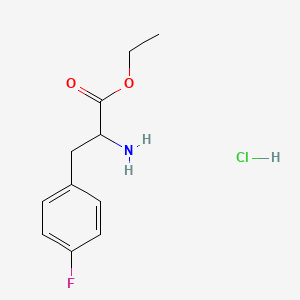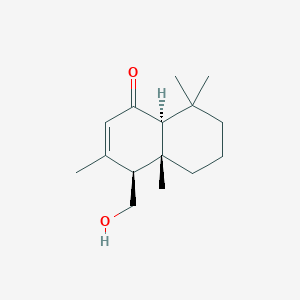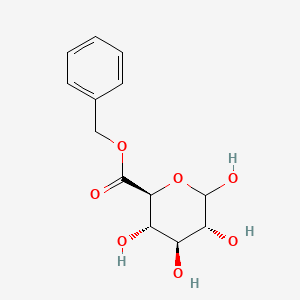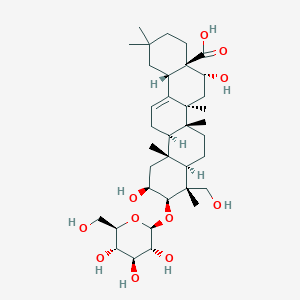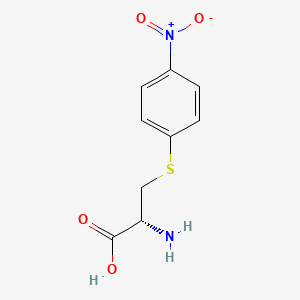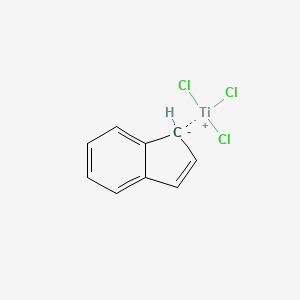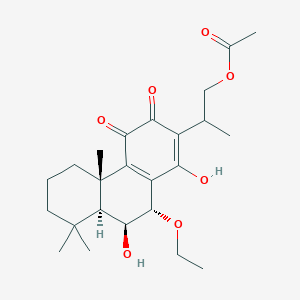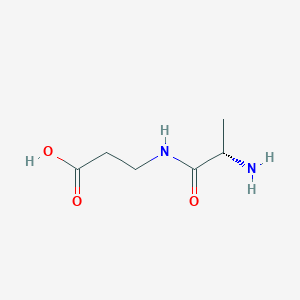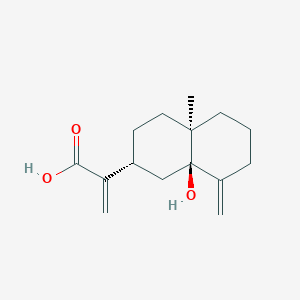
5α-Hidroxicóstico
Descripción general
Descripción
5alpha-Hydroxycostic acid is a eudemane sesquiterpene that is isolated from the natural plant, Laggera alata . It possesses anti-angiogenic ability by interfering with the VEGF- and Ang2-related pathways .
Molecular Structure Analysis
The 5alpha-Hydroxycostic acid molecule contains a total of 41 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .Chemical Reactions Analysis
5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . It enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .Physical And Chemical Properties Analysis
5alpha-Hydroxycostic acid is a white crystalline or crystalline powder. It is almost insoluble in water at room temperature, slightly soluble in ethanol, acetone, and dichloromethane .Aplicaciones Científicas De Investigación
Oftalmología: Inhibición de la Neovascularización Coroidal
5α-Hidroxicóstico se ha encontrado que inhibe la migración y proliferación anormal de células endoteliales coroideas de ratas. En un modelo de rata inducido por láser de neovascularización coroidal (CNV), inhibió eficazmente la neovascularización y las fugas, lo que sugiere posibles aplicaciones en el tratamiento de afecciones como la degeneración macular asociada a la edad .
Efectos Antiangiogénicos
Estudios han demostrado que this compound posee efectos antiangiogénicos. Esto podría ser significativo en el desarrollo de tratamientos para enfermedades donde la angiogénesis juega un papel, como el cáncer y la artritis reumatoide .
Farmacología: Potencial de Fármacos Naturales
Como un nuevo fármaco natural, la capacidad de this compound para controlar el comportamiento de las células endoteliales indica su potencial como agente farmacológico en enfermedades caracterizadas por un crecimiento vascular anormal .
Biología Molecular: Regulación de la Expresión
La investigación indica que this compound puede aumentar la expresión de ciertas proteínas involucradas en procesos celulares, lo que podría tener implicaciones para los estudios de expresión genética y la investigación de biología molecular .
Medicina Tradicional: Extractos Herbáceos
El compuesto se aísla de la hierba Laggera alata y es un ejemplo de cómo la medicina tradicional puede contribuir a las estrategias terapéuticas modernas al proporcionar compuestos bioactivos para su posterior estudio .
Desarrollo de Fármacos: Orientación a las Células Endoteliales
Dados sus efectos sobre las células endoteliales, this compound podría ser un objetivo para los esfuerzos de desarrollo de fármacos dirigidos a enfermedades que involucran disfunción endotelial o vascularización excesiva .
Mecanismo De Acción
Target of Action
5alpha-Hydroxycostic acid, a eudesmane-type sesquiterpene isolated from the herb Laggera alata , primarily targets the VEGF/VEGFR2 and Ang2/Tie2 pathways . These pathways play crucial roles in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .
Mode of Action
5alpha-Hydroxycostic acid exerts its effects by interfering with the VEGF/VEGFR2 and Ang2/Tie2 pathways . It inhibits angiogenesis and suppresses cell migration, thereby exerting anti-inflammatory and anti-angiogenic effects .
Biochemical Pathways
The compound affects the VEGF/VEGFR2 and Ang2/Tie2 pathways, which are involved in angiogenesis . By interfering with these pathways, 5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . It also enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
In vitro experiments have shown that 5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . In vivo experiments demonstrated that 5alpha-Hydroxycostic acid has a positive therapeutic effect on choroidal neovascularization in rats. It can effectively reduce vascular leakage, consistent with the results of the cell experiments .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2R,4aR,8aR)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIFFFWXPAQCB-BPLDGKMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



